Asocainol

Catalog No.
S519515
CAS No.
77400-65-8
M.F
C27H31NO3
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asocainol

CAS Number

77400-65-8

Product Name

Asocainol

IUPAC Name

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3

InChI Key

IORHSKBXWWSQME-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC

solubility

Soluble in DMSO

Synonyms

(+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol, asocainol, Goe 3764, Goe 4474, Goe 4704A, Goe-3764, Goe-4474, Goe-4704A

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC

The exact mass of the compound Asocainol is 417.2304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Asocainol (CAS 77400-65-8) is a specialized antiarrhythmic compound characterized by its dual antagonistic effects on both fast inward sodium (Na+) channels and slow calcium (Ca2+) influx. Classified predominantly as a Class Ia antiarrhythmic agent with mixed Class IV properties, it reduces the maximum rate of action potential rise while simultaneously suppressing calcium-mediated rhythms. Its molecular structure (C27H31NO3) and amphiphilic nature allow it to strongly interact with phospholipid membranes, making it a critical reference material for electrophysiological assays, ion channel research, and the development of stereospecific cardiovascular therapeutics [1].

Substituting Asocainol with conventional, single-mechanism antiarrhythmics—such as pure Class I agents (e.g., flecainide, lidocaine) or pure Class IV calcium channel blockers (e.g., verapamil)—fundamentally compromises experimental integrity in complex arrhythmia models. Generic substitution fails because standard agents cannot replicate Asocainol's intrinsic dual-inhibition profile within a single molecular scaffold. Using a cocktail of separate Na+ and Ca2+ blockers introduces confounding variables related to differing pharmacokinetic profiles, competitive binding, and unpredictable membrane-stabilizing effects. Furthermore, Asocainol's specific enantioselective binding kinetics provide a unique structural baseline for molecular modeling that cannot be approximated by structurally unrelated in-class substitutes [1].

Dual Na+/Ca2+ Channel Blockade vs. Single-Mechanism Agents

In isolated guinea pig papillary muscle assays, Asocainol functions as a mixed Class I/IV antiarrhythmic, exerting a concentration-dependent negative inotropic effect by inhibiting both the fast inward Na+ current and the slow Ca2+ influx. Unlike pure Class I agents which solely target sodium channels, or pure Class IV agents targeting calcium channels, Asocainol achieves simultaneous modulation of both pathways. This dual action significantly reduces the maximum rate of action potential rise while suppressing Ca2+-mediated rhythms in ventricular myocardium [1].

Evidence DimensionSimultaneous Na+ and Ca2+ channel inhibition
Target Compound DataDual Class I and Class IV antagonistic activity
Comparator Or BaselinePure Class I (e.g., lidocaine) or pure Class IV (e.g., verapamil) agents
Quantified DifferenceAchieves combined reduction of action potential rise rate and Ca2+ influx within a single molecular entity
ConditionsIsolated guinea pig papillary muscles and ventricular myocardium electrophysiological assays

Procuring a dual-action agent simplifies complex arrhythmia models by eliminating the need for multi-drug formulations and the associated confounding variables.

Membrane-Stabilizing Potency via Phospholipid Interaction

Asocainol demonstrates significant membrane-stabilizing properties driven by its interaction with phospholipid membranes. Studies evaluating cationic amphiphilic drugs show that the anti-excitatory potency of these compounds strongly correlates with their ability to reduce transition temperatures and inhibit 45Ca2+ binding to monomolecular layers of phosphatidylserine. Almost 80% of the variance in anti-excitatory potency among tested catamphiphilic compounds is accounted for by these drug-phospholipid interactions, positioning Asocainol as a highly effective membrane stabilizer compared to baseline amphiphilic drugs[1].

Evidence DimensionCorrelation of anti-excitatory potency with phospholipid interaction
Target Compound DataHigh membrane-stabilizing cardiodepressant potency linked to phospholipid binding
Comparator Or BaselineStandard cationic amphiphilic drugs
Quantified Difference~80% of variance in anti-excitatory potency explained by phospholipid interaction
ConditionsMonomolecular layers of phosphatidylserine and Langendorff-preparations of guinea-pig hearts

Its predictable and strong interaction with lipid membranes makes Asocainol a superior reference standard for assays evaluating the membrane-stabilizing effects of novel cardiovascular drugs.

Enantioselective Binding Kinetics for Molecular Modeling

Asocainol exhibits distinct enantioselectivity, making it a critical tool for validating molecular models of antiarrhythmic drug action. Research into the enantioselectivity of Asocainol under various conditions reveals that its (+)- and (-)-enantiomers possess different binding kinetics and affinities for target receptors. This stereospecific interaction provides a rigorous baseline for checking the feasibility of molecular models, a feature often lacking in non-chiral or racemic-only antiarrhythmic comparators[1].

Evidence DimensionStereospecific receptor binding kinetics
Target Compound DataDistinct enantioselective binding profiles for (+)- and (-)-Asocainol
Comparator Or BaselineNon-chiral antiarrhythmic agents
Quantified DifferenceProvides measurable differential kinetic data between enantiomers for precise molecular modeling
ConditionsEnantioselective receptor binding assays and molecular modeling simulations

Sourcing Asocainol is essential for chemoinformatics and structural biology teams requiring validated chiral models to study stereospecific ion channel blockade.

Reference Standard for Dual-Mechanism Antiarrhythmic Screening

Due to its mixed Class I and Class IV properties, Asocainol is the ideal reference compound for high-throughput screening assays aimed at discovering novel single-molecule, multi-target cardiovascular therapeutics. It allows laboratories to establish a reliable baseline for simultaneous Na+ and Ca2+ channel inhibition without the confounding effects of multi-drug cocktails [1].

Positive Control in Phospholipid Membrane Interaction Assays

Leveraging its strong membrane-stabilizing potency, Asocainol serves as a reliable positive control in biophysical studies measuring the binding affinity of cationic amphiphilic drugs to phosphatidylserine layers and their subsequent cardiodepressant effects[2].

Stereospecific Molecular Modeling and Chemoinformatics

The well-documented enantioselectivity of Asocainol makes it a preferred structural template for computational chemistry teams developing and validating 3D pharmacophore models of voltage-gated sodium and calcium channels. Procuring specific enantiomers of Asocainol enables precise calibration of in silico binding simulations[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

417.23039385 g/mol

Monoisotopic Mass

417.23039385 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J40338OKKT

Wikipedia

Asocainol

Dates

Last modified: 08-15-2023

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